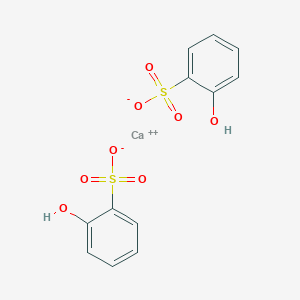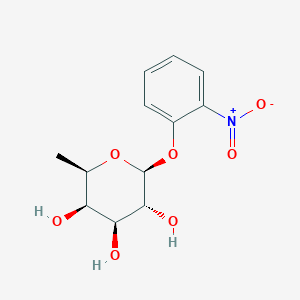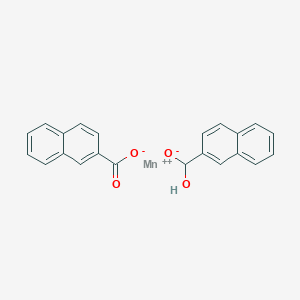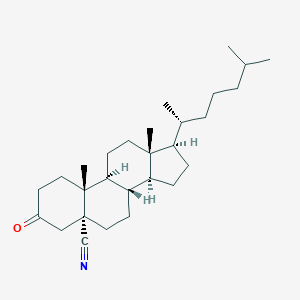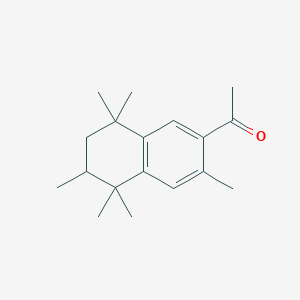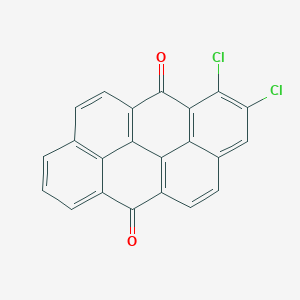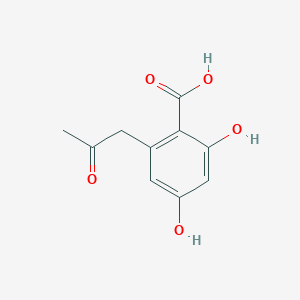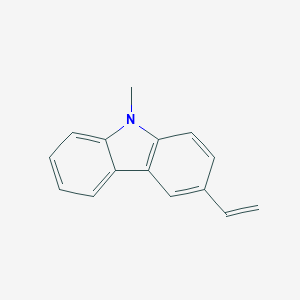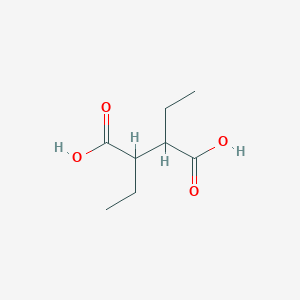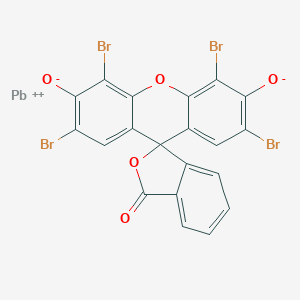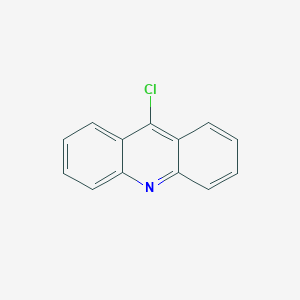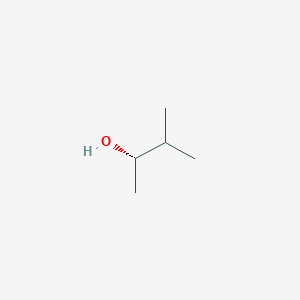
(S)-(+)-3-Methyl-2-butanol
描述
(S)-(+)-3-Methyl-2-butanol is an alcohol with potential applications ranging from industrial solvents to biofuels. Its study involves understanding its synthesis pathways, molecular structure analysis, and various properties that dictate its applications in different fields.
Synthesis Analysis
The synthesis of (S)-(+)-3-Methyl-2-butanol has been explored through biological pathways, particularly using engineered microorganisms. Connor and Liao (2008) demonstrated the production of a similar compound, 3-Methyl-1-butanol, in Escherichia coli using the host's amino acid biosynthetic pathways, showcasing the feasibility of bio-based production methods (Connor & Liao, 2008).
Molecular Structure Analysis
The molecular structure and conformation of compounds similar to (S)-(+)-3-Methyl-2-butanol have been studied through various methods including gas electron diffraction and ab initio calculations. Sakurai et al. (1989) investigated the structure of 3-methyl-2-butanone, providing insights into the conformational stability and structural parameters relevant to (S)-(+)-3-Methyl-2-butanol (Sakurai et al., 1989).
Chemical Reactions and Properties
Research on the chemical reactions involving (S)-(+)-3-Methyl-2-butanol focuses on its interaction with other compounds and its behavior under various conditions. For instance, studies on its reaction kinetics with OH radicals provide data on its reactivity and potential degradation pathways in the environment (Aschmann, Arey, & Atkinson, 2011).
Physical Properties Analysis
The physical properties of alcohols similar to (S)-(+)-3-Methyl-2-butanol, such as butanol isomers, have been extensively studied. A comprehensive chemical kinetic model by Sarathy et al. (2012) for all four isomers of butanol provides insights into their combustion properties, including temperature and pressure effects (Sarathy et al., 2012).
Chemical Properties Analysis
The chemical properties of (S)-(+)-3-Methyl-2-butanol, including its reactivity and interactions with other substances, are crucial for its potential applications. The study on kinetics and products of the reaction with OH radicals by Aschmann, Arey, & Atkinson (2011), offers valuable information on its chemical behavior and potential environmental impact (Aschmann, Arey, & Atkinson, 2011).
科学研究应用
Biofuel Production :
- Pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, are seen as potential biofuels. Metabolic engineering has been used to develop microbial strains for producing these isomers, showing promise for industrial applications in the future (Cann & Liao, 2009).
- Engineering of Escherichia coli strains has been conducted for producing 3-methyl-1-butanol from glucose, demonstrating its potential as a biofuel (Connor & Liao, 2008).
Industrial Solvent and Fragrance Ingredient :
- 3-Methoxy-3-methyl-1-butanol is used as a solvent for paints, inks, fragrances, and as a raw material for industrial detergents (Aschmann, Arey, & Atkinson, 2011).
Chemical Production and Combustion Studies :
- Studies on the combustion of methylbutanol, including 2-methyl-1-butanol, have been conducted to understand its potential as an alternative fuel or blending component for combustion engines (Park et al., 2015).
- Research on the production of 2-methyl-1-butanol and 3-methyl-1-butanol in engineered Corynebacterium glutamicum suggests their commercial viability as biofuels (Vogt et al., 2016).
Potential Fuel Additive :
- The use of butanol, including its isomers like 3-methyl-1-butanol, as a fuel additive in ethanol–diesel and butanol–diesel blends has been investigated, showing its potential in improving fuel properties (Chotwichien, Luengnaruemitchai, & Jai-in, 2009).
Health and Safety Studies :
- Studies on the acute effects of exposure to 3-methyl-1-butanol vapors in humans suggest that it is not a significant factor for health effects in damp and moldy buildings (Ernstgård et al., 2013).
Microbial Production and Strain Development :
- Research on the production of 3-methyl-1-butanol in Escherichia coli through mutagenesis and two-phase fermentation has shown significant progress, indicating its potential in biofuel production (Connor, Cann, & Liao, 2010).
属性
IUPAC Name |
(2S)-3-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-4(2)5(3)6/h4-6H,1-3H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLMTQWGSQIYOW-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-3-Methyl-2-butanol | |
CAS RN |
1517-66-4 | |
| Record name | (+)-3-Methyl-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1517-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-3-methylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



